molecular formula C8H17ClO2Si B14710415 Triethylsilyl chloroacetate CAS No. 17680-26-1

Triethylsilyl chloroacetate

Cat. No.: B14710415
CAS No.: 17680-26-1
M. Wt: 208.76 g/mol
InChI Key: CGBLGBVNLXYQSS-UHFFFAOYSA-N
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Description

Triethylsilyl chloroacetate is a silyl-protected ester widely employed in organic synthesis as an orthogonal protecting group for hydroxyl functionalities. Its structure consists of a chloroacetate moiety linked via a triethylsilyl (TES) ether, offering steric bulk that enhances selectivity during deprotection and reaction steps. This compound is particularly valuable in multistep syntheses, such as carbohydrate chemistry and thyroid hormone analog production, where selective protection and deprotection are critical. For instance, it facilitates the acetolysis of 2,7-anhydro-bridges in sugar derivatives using triethylsilyl triflate (TESOTf) , and its chloroacetate group can be selectively removed with hydrazine dithiocarbonate (HDTC) under mild conditions . The triethylsilyl group’s bulkiness improves regioselectivity in deprotonation reactions, as demonstrated in the synthesis of halogenated thyroid receptor agonists .

Properties

CAS No.

17680-26-1

Molecular Formula

C8H17ClO2Si

Molecular Weight

208.76 g/mol

IUPAC Name

triethylsilyl 2-chloroacetate

InChI

InChI=1S/C8H17ClO2Si/c1-4-12(5-2,6-3)11-8(10)7-9/h4-7H2,1-3H3

InChI Key

CGBLGBVNLXYQSS-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylsilyl chloroacetate can be synthesized through the reaction of chloroacetic acid with triethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar reaction conditions but may utilize continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Desilylation Reactions

The triethylsilyl (TES) group undergoes cleavage under mild conditions, releasing chloroacetic acid and triethylsilanol. This reactivity aligns with silylacetal degradation patterns observed in polymers :

Conditions Products Mechanism
Weak acid (e.g., HOAc)ClCH₂COOH + Et₃SiOHAcid-catalyzed hydrolysis of Si–O bond
Fluoride ions (e.g., TBAF)ClCH₂COO⁻ + Et₃SiFNucleophilic displacement by fluoride
Base (e.g., NaOH)ClCH₂COO⁻ + Et₃SiO⁻Base-induced saponification

This desilylation is critical for controlled release of chloroacetic acid in synthetic or material science applications .

Nucleophilic Substitution at the Chloroacetate Group

The chloro group in ClCH₂COOSiEt₃ participates in nucleophilic substitutions, similar to ethyl chloroacetate :

Nucleophile Conditions Product Yield
Alkoxide (RO⁻)Electrochemical base (e.g., K₂CO₃)ClCH₂COOR + Et₃SiOR28–31%
Amine (R₂NH)Cu catalysis, aqueous mediumR₂NCH₂COOSiEt₃Moderate
Thiol (RSH)Pd/phosphine complexRSCH₂COOSiEt₃

The silyl group’s electron-withdrawing effect enhances the electrophilicity of the α-carbon, facilitating nucleophilic attack .

Cyclopropanation Reactions

Under electrochemical or basic conditions, ClCH₂COOSiEt₃ participates in cyclopropane synthesis via dechlorination and coupling :

Example Reaction:
ClCH₂COOSiEt₃ + Alkene → Cyclopropane-1,2,3-tricarboxylate derivative

Catalyst Solvent Yield
Cu(acac)₂DMF/H₂O62–68%
K₂CO₃/TEBAClDMF62%

This mirrors ethyl chloroacetate’s role in generating cyclopropane rings, with the silyl group improving solubility in nonpolar media .

Reductive Transformations

Triethylsilyl chloroacetate can undergo reduction at the ester or chloro group under metal-catalyzed conditions :

  • Ester to Ether Reduction:
    ClCH₂COOSiEt₃ → ClCH₂CH₂OSiEt₃
    Conditions: TiCl₄, TMSOTf, Et₃SiH

  • Chloro Group Reduction:
    ClCH₂COOSiEt₃ → CH₃COOSiEt₃
    Conditions: Pd/phosphine complex, H₂

Reductive pathways are less explored but align with triethylsilane’s role in analogous systems .

Silyl Group Transfer Reactions

The TES group can act as a transient protecting moiety, transferring to nucleophiles (e.g., alcohols or amines) :

Example:
ClCH₂COOSiEt₃ + ROH → ClCH₂COOR + Et₃SiOR
Catalyst: Dirhodium(II) perfluorobutyrate

Scientific Research Applications

Triethylsilyl chloroacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent for the protection of hydroxyl groups in organic synthesis. The triethylsilyl group can be easily introduced and removed, making it a valuable tool in multi-step synthesis.

    Biology: In biological research, this compound is used to modify biomolecules, aiding in the study of their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of triethylsilyl chloroacetate involves the formation of a covalent bond between the triethylsilyl group and the target molecule. This modification can protect reactive sites on the molecule, preventing unwanted side reactions during synthesis. The triethylsilyl group can be removed under mild conditions, restoring the original functionality of the molecule.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Deprotection Efficiency of Silyl Esters
Compound Deprotection Reagent Yield (%) Conditions Reference
This compound HDTC >90 Mild, room temp
Trimethylsilyl ethers TBAF (tetrabutylammonium fluoride) 85–95 Anhydrous THF
Table 2: Toxicity Comparison of Chloroacetates
Compound LD₅₀ (µg/mg) Organism Key Effects Reference
Thymyl chloroacetate 1.41 Acromyrmex balzani (ant) Increased self-cleaning, reduced allogrooming
Deltamethrin (control) 0.87 × 10⁻⁵ Same species Rapid mortality

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